molecular formula C15H12N2O B182024 2-(4-Methylphenyl)quinazolin-4(3H)-one CAS No. 18818-41-2

2-(4-Methylphenyl)quinazolin-4(3H)-one

Cat. No.: B182024
CAS No.: 18818-41-2
M. Wt: 236.27 g/mol
InChI Key: UTEHUKGJDLVHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . The presence of the 4-methylphenyl group in this compound enhances its potential for various applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)quinazolin-4(3H)-one can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with isatoic anhydride, followed by cyclization. Another method includes the use of palladium-catalyzed three-component reactions involving aryl halides, amines, and carbon monoxide . These reactions typically require specific conditions such as the presence of a base, appropriate solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

2-(4-Methylphenyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of tumor cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)quinazolin-4(3H)-one is unique due to the presence of the 4-methylphenyl group, which enhances its lipophilicity and potentially improves its interaction with biological targets. This modification can lead to increased potency and selectivity in its biological activities compared to similar compounds .

Properties

IUPAC Name

2-(4-methylphenyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEHUKGJDLVHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353976
Record name 2-(4-Methylphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18818-41-2
Record name 2-(4-Methylphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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